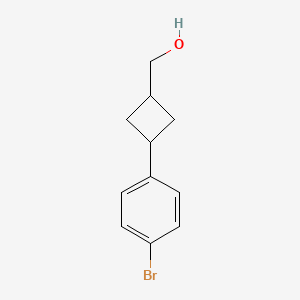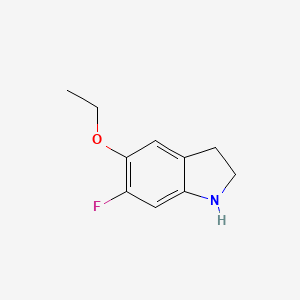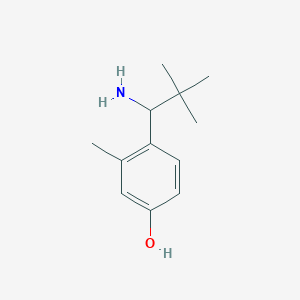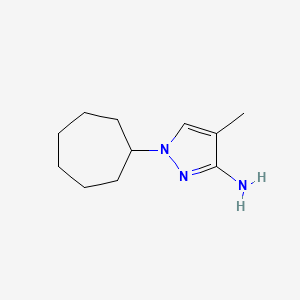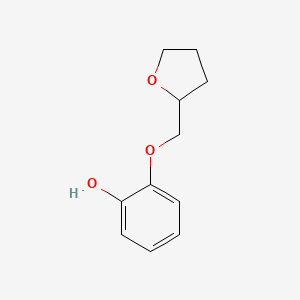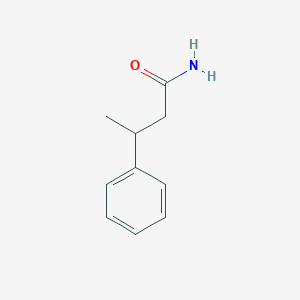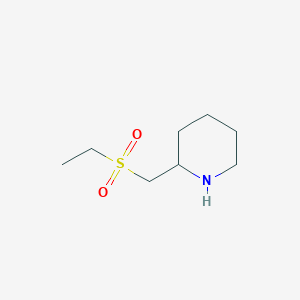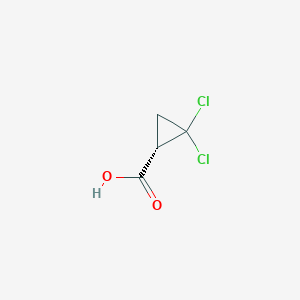
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid is a chiral compound with a cyclopropane ring substituted with two chlorine atoms and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dichlorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with alkenes, followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the separation and purification of the desired enantiomer to achieve the (S)-configuration.
化学反応の分析
Types of Reactions
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atoms on the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for understanding biological pathways involving cyclopropane-containing compounds.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (S)-2,2-Dichlorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site for various biochemical reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.
類似化合物との比較
Similar Compounds
2,2-Dichlorocyclopropane-1-carboxylic acid: The non-chiral version of the compound.
2,2-Dichlorocyclopropane-1-methanol: A similar compound with a hydroxyl group instead of a carboxylic acid group.
2,2-Dichlorocyclopropane-1-amine: A compound with an amino group in place of the carboxylic acid group.
Uniqueness
(S)-2,2-Dichlorocyclopropane-1-carboxylic acid is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules it interacts with. This makes it valuable in asymmetric synthesis and in the development of chiral pharmaceuticals.
特性
分子式 |
C4H4Cl2O2 |
|---|---|
分子量 |
154.98 g/mol |
IUPAC名 |
(1S)-2,2-dichlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |
InChIキー |
GVGFEJPTKINGLP-REOHCLBHSA-N |
異性体SMILES |
C1[C@H](C1(Cl)Cl)C(=O)O |
正規SMILES |
C1C(C1(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


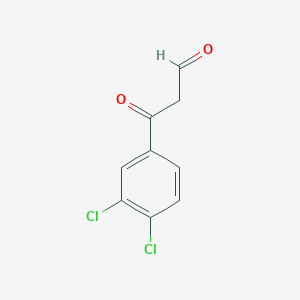
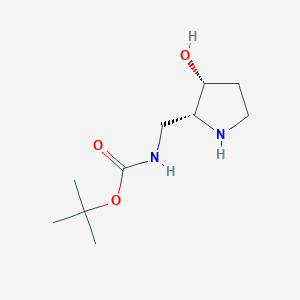
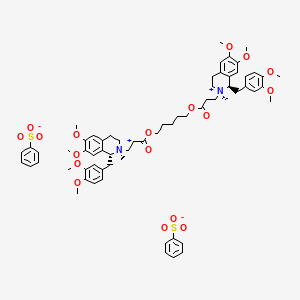
![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)
